Methanesulfonyl isocyanate

Vue d'ensemble

Description

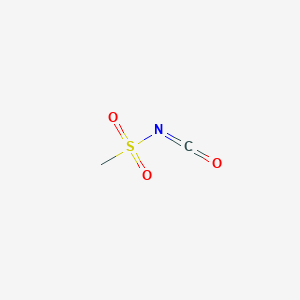

Methanesulfonyl isocyanate is an organic compound with the molecular formula C₂H₃NO₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Mécanisme D'action

Target of Action

Methanesulfonyl isocyanate (MSI) is a versatile compound that interacts with a variety of biological targets. Its primary targets include hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules and participating in key reactions.

Mode of Action

The interaction of MSI with its targets can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .

- Mechanism I : Acidic, less nucleophilic compounds, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic form, which is then added to the isocyanate .

- Mechanism II : Compounds of moderate acidity, like common alcohols, may react in a concerted single-step reaction, where proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously .

- Mechanism III : Less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .

Biochemical Pathways

The reaction of MSI with its targets affects various biochemical pathways. For instance, the base-catalysed addition of hydrogen-acidic compounds to isocyanates leads to the formation of carbamates and ureas . These compounds are involved in numerous biological processes, including protein synthesis and metabolic regulation .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of MSI’s action are largely dependent on the specific targets and the resulting compounds. For instance, the formation of carbamates and ureas can influence protein structure and function, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of MSI are influenced by various environmental factors. For example, the presence of a base catalyst is crucial for its reaction with hydrogen-acidic compounds . Additionally, the acidity and nucleophilicity of the target compounds can significantly affect the mechanism and rate of the reaction .

Méthodes De Préparation

Methanesulfonyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with potassium cyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods often involve the use of phosgene-free processes to minimize environmental impact. One such method includes the reaction of methanesulfonyl chloride with sodium azide, followed by thermal decomposition to yield this compound .

Analyse Des Réactions Chimiques

Methanesulfonyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding sulfonylureas, sulfonamides, and sulfonylthioesters.

Addition Reactions: It can add to double bonds in alkenes and alkynes, forming sulfonylated products.

Hydrolysis: In the presence of water, this compound hydrolyzes to form methanesulfonic acid and carbon dioxide.

Common reagents used in these reactions include alcohols, amines, thiols, and alkenes. The major products formed from these reactions are sulfonylureas, sulfonamides, sulfonylthioesters, and sulfonylated alkenes.

Applications De Recherche Scientifique

Methanesulfonyl isocyanate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Methanesulfonyl isocyanate can be compared with other similar compounds such as methanesulfonic acid and methanesulfonyl chloride:

Methanesulfonic Acid: This compound is a strong acid used in various industrial applications, including electroplating and as a catalyst in organic synthesis.

Methanesulfonyl Chloride: It is a reactive intermediate used in the synthesis of this compound and other sulfonyl compounds.

This compound is unique due to its isocyanate functional group, which imparts distinct reactivity and versatility in organic synthesis compared to its counterparts.

Similar Compounds

- Methanesulfonic acid

- Methanesulfonyl chloride

- Tosylates

- Mesylates

Activité Biologique

Methanesulfonyl isocyanate (MSI) is a chemical compound with the formula C₂H₃NO₃S, known for its diverse applications in organic synthesis and as a reagent in various chemical reactions. This article explores the biological activity of MSI, focusing on its toxicological effects, mechanisms of action, and implications for human health based on available research findings.

This compound is classified as an isocyanate compound, which are known for their reactivity and potential hazards. It is primarily used in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by its pungent odor and high reactivity, particularly with water, which can lead to the release of toxic gases.

Acute Toxicity

The acute toxicity of this compound has been investigated in various studies. Isocyanates are known to be potent respiratory irritants. Exposure to MSI can lead to symptoms such as:

- Respiratory distress : Coughing, wheezing, and dyspnea.

- Ocular irritation : Redness, pain, and potential long-term damage.

- Dermal effects : Skin irritation or burns upon contact.

Inhalation exposure can cause immediate respiratory symptoms, which may progress over time leading to severe outcomes such as pulmonary edema or chronic obstructive pulmonary disease (COPD) .

Chronic Effects

Chronic exposure to this compound has been linked to several long-term health effects. Studies suggest that repeated exposure can result in:

- Occupational asthma : A significant concern among workers handling isocyanates. Symptoms may persist even after cessation of exposure .

- Immunological responses : Evidence indicates that exposure can lead to sensitization and allergic reactions, potentially complicating existing conditions like asthma or leading to new allergies .

The biological activity of this compound primarily involves its interaction with biological macromolecules. The mechanisms include:

- Carbamylation : MSI can react with proteins, leading to carbamylation, which alters protein structure and function. This process has been implicated in the development of respiratory diseases .

- Inflammatory pathways : Exposure triggers inflammatory responses mediated by cytokines and other immune factors, contributing to airway remodeling and chronic respiratory conditions .

Case Studies

Several case studies have highlighted the health impacts of this compound:

- Case Study on Occupational Asthma : A study documented a 50-year-old vehicle body painter who developed asthma symptoms after exposure to acrylic enamel tints containing isocyanates. The patient experienced significant respiratory distress linked to occupational exposure, illustrating the risks associated with MSI in industrial settings .

- Bhopal Disaster Analysis : Research into the Bhopal disaster revealed long-term health effects associated with methyl isocyanate exposure, including respiratory issues and reproductive health problems. While this study focused on methyl isocyanate, it underscores the potential risks posed by similar compounds like MSI .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

N-(oxomethylidene)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLTJDZPQZRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506250 | |

| Record name | Methanesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-92-5 | |

| Record name | Methanesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.